
2-Chloro-N-(2-methylpropyl)-N-(naphthalen-2-YL)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2-methylpropyl)-N-(naphthalen-2-YL)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 315.83 g/mol.
Mécanisme D'action
The exact mechanism of action of 2-Chloro-N-(2-methylpropyl)-N-(naphthalen-2-YL)acetamide is not fully understood. However, studies have shown that this compound inhibits the production of inflammatory cytokines, such as TNF-α and IL-6, through the suppression of the NF-κB signaling pathway. Additionally, this compound has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and can also inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Furthermore, this compound has been shown to induce apoptosis in cancer cells and can also inhibit the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 2-Chloro-N-(2-methylpropyl)-N-(naphthalen-2-YL)acetamide in lab experiments is its potent anti-inflammatory and anti-cancer activity. Furthermore, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of 2-Chloro-N-(2-methylpropyl)-N-(naphthalen-2-YL)acetamide. One of the significant future directions is the development of new anti-inflammatory and anti-cancer drugs based on this compound. Furthermore, researchers can investigate the potential of this compound in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, researchers can explore the potential of this compound in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-(2-methylpropyl)-N-(naphthalen-2-YL)acetamide can be achieved through a multistep process. The first step involves the reaction of 2-naphthol with 2-bromo-2-methylpropane in the presence of potassium carbonate to form 2-(2-methylpropyl)naphthalene-1-ol. The second step involves the reaction of the obtained product with chloroacetyl chloride in the presence of triethylamine to form 2-Chloro-N-(2-methylpropyl)naphthalene-1-acetamide. Finally, the last step involves the reaction of 2-Chloro-N-(2-methylpropyl)naphthalene-1-acetamide with ammonia in the presence of ethanol to form this compound.
Applications De Recherche Scientifique
2-Chloro-N-(2-methylpropyl)-N-(naphthalen-2-YL)acetamide has potential applications in various scientific research fields. One of the significant applications of this compound is in the field of medicinal chemistry. Researchers have demonstrated that this compound exhibits potent anti-inflammatory activity and can be used to develop new anti-inflammatory drugs. Furthermore, this compound has also been shown to have anti-cancer activity and can be used to develop new chemotherapeutic agents.
Propriétés
IUPAC Name |
2-chloro-N-(2-methylpropyl)-N-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-12(2)11-18(16(19)10-17)15-8-7-13-5-3-4-6-14(13)9-15/h3-9,12H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKGQSOAYKXORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1=CC2=CC=CC=C2C=C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

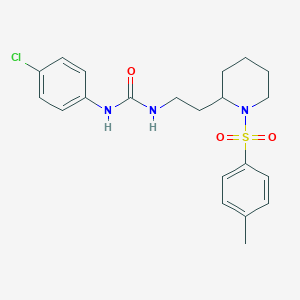
![1-(4-Chloro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2545501.png)
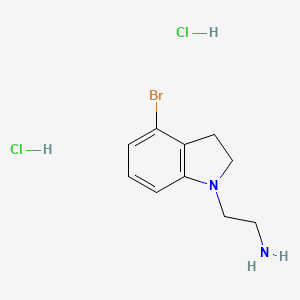
![N-[2-(Cyanomethylamino)-2-oxoethyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B2545504.png)
![[4-(Hydroxymethyl)-2,5-diiodophenyl]methanol](/img/structure/B2545507.png)
![2-(4-ethoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2545509.png)
![6,8-Dioxabicyclo[3.2.1]oct-2-en-4-ol](/img/structure/B2545511.png)
![[3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine](/img/structure/B2545513.png)
![Methyl 1-{[(5,6-dichloropyridin-3-yl)formamido]methyl}cyclopropane-1-carboxylate](/img/structure/B2545514.png)
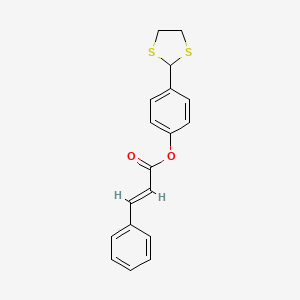
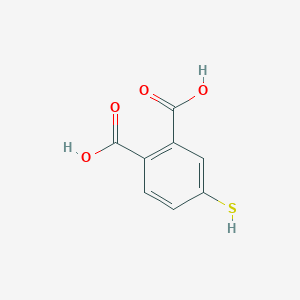
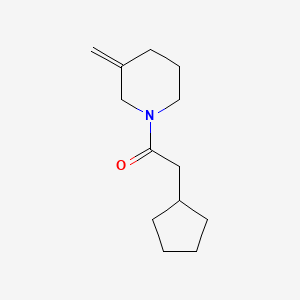

![1-(2-aminoethyl)-5-(4-bromobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2545520.png)